Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate
Description
Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organophosphorus compound characterized by a phosphinate ester backbone substituted with aromatic groups. The molecule features:
- A cyclohexyl ester group, which enhances lipophilicity and influences pharmacokinetic properties.
This compound’s structural complexity suggests applications in pharmacological research, particularly as a synthetic intermediate or bioactive agent.
Properties
IUPAC Name |
[cyclohexyloxy-[4-(dimethylamino)phenyl]phosphoryl]-(3,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32NO5P/c1-24(2)18-11-13-20(14-12-18)30(26,29-19-8-6-5-7-9-19)23(25)17-10-15-21(27-3)22(16-17)28-4/h10-16,19,23,25H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGXYPQVXGQYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC(=C(C=C2)OC)OC)O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylphosphinic acid with 3,4-dimethoxybenzaldehyde and 4-(dimethylamino)benzyl alcohol under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and proceeds through a series of condensation and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Phosphinate esters typically undergo hydrolysis under acidic or basic conditions. For example:
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Acidic hydrolysis : Cleavage of the phosphinate ester bond to yield phosphinic acid derivatives.
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Basic hydrolysis : Formation of cyclohexanol and the corresponding phosphinate salt.
While no direct studies on this compound exist, comparable phosphinate esters (e.g., SCHEMBL12504985 ) show hydrolysis rates dependent on steric hindrance and electronic effects from substituents like the 4-(dimethylamino)phenyl group.
Radical Scavenging Activity
The hydroxymethyl group and aromatic methoxy substituents suggest potential antioxidant behavior via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, as seen in Schiff base ligands .
| Mechanism | Functional Group Role | Example IC₅₀ Values (μM) |
|---|---|---|
| HAT | Hydroxymethyl (-CH₂OH) | 23.46 ± 0.43 (gallic acid) |
| SET | 3,4-Dimethoxyphenyl (electron-rich) | 1.50–52.9 μg/mL |
The 4-(dimethylamino)phenyl group may enhance radical stabilization through resonance effects.
Substitution and Coordination Chemistry
The phosphinate moiety can act as a ligand in metal complexes. For instance:
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Pd(II) or Pt(II) coordination : Phosphinate oxygen atoms bind to metal centers, as observed in related anticancer agents (e.g., WO2018005678A1 ).
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Demethylation : Methoxy groups on the aryl rings may undergo demethylation under oxidative conditions, forming catechol derivatives .
Biological Interactions
Structurally similar compounds (e.g., CHEMBL3639732 ) exhibit biological activity through kinase inhibition or DNA intercalation. Key interactions include:
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Hydrogen bonding : Hydroxymethyl and phosphinate oxygens with biological targets.
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π-Stacking : Aromatic rings interacting with DNA bases or protein residues.
Thermal and Photochemical Stability
Phosphinate esters with electron-donating groups (e.g., dimethylamino) often show enhanced thermal stability but are prone to photodegradation. For example:
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Thermal decomposition : Above 200°C, releasing volatile byproducts like cyclohexanol.
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UV-induced cleavage : Breaking P–O bonds, as noted in phosphinate-based drug candidates .
Synthetic Modifications
Potential derivatization pathways include:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | AcCl, pyridine | Acetylated phosphinate |
| Oxidation | KMnO₄, H₂O | Phosphinic acid derivative |
| Reductive amination | NaBH₃CN, NH₃ | Amine-functionalized phosphinate |
Research Gaps and Recommendations
No peer-reviewed studies directly addressing this compound were found in the analyzed sources. Future work should prioritize:
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Kinetic studies of hydrolysis under varying pH.
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Screening for antioxidant or anticancer activity.
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Computational modeling (DFT) to predict reactivity.
Scientific Research Applications
Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphinate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Observations:
Phosphinate vs. Phosphonate: Cyclohexyl methylphosphonate shares the cyclohexyl-phosphorus linkage but lacks the aromatic and dimethylamino substituents.
Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to the vanillyl group in dihydrocapsaicin and the cinnamic acid derivative in 3-hydroxy-4-methoxycinnamic acid . These groups are associated with receptor binding (e.g., TRPV1) and antioxidant activity.
Dimethylamino Functionality: The 4-(dimethylamino)phenyl group enhances solubility in acidic environments (via protonation) and may mimic tertiary amine motifs seen in CNS-active compounds, such as the phenol derivative in .
Functional Comparisons
- Unlike dihydrocapsaicin , which acts via TRPV1 agonism, the target compound’s activity (if any) is likely mediated through phosphatase or kinase modulation due to its phosphorus center.
- Synthetic Utility:
Physicochemical Properties (Inferred)
Research Implications and Limitations
- Pharmacological Gaps: No direct bioactivity data for the target compound are available in the provided evidence.
- Synthetic Challenges: The compound’s synthesis likely requires multi-step protocols, similar to the esterification and protection strategies described in .
Biological Activity
Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes cyclohexyl and dimethylaminophenyl groups. Its molecular formula is C22H30N1O4P, indicating the presence of phosphorus, which is crucial for its biological activity. The geometric configuration around the phosphorus atom plays a significant role in its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of phosphinic acid derivatives with appropriate phenolic compounds. The process may include steps such as:
- Formation of Phosphinate : The initial reaction involves the phosphorylation of a phenolic compound.
- Substitution Reactions : Cyclohexyl and dimethylamino groups are introduced through nucleophilic substitution.
- Purification : The final product is purified using crystallization techniques to ensure high purity for biological testing.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related phosphinate derivatives have shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| MDA-MB-231 | 6.25 | 100 |
| HeLa | 8.18 | 99.98 |
| A498 | 7.89 | 99.93 |
These results suggest that the compound could effectively inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (e.g., S phase), thereby preventing cancer cell proliferation .
- Targeting Specific Proteins : Molecular docking studies have suggested that the compound may interact with key proteins involved in cancer progression, such as farnesyltransferase, leading to inhibition of tumor growth .
Case Studies
- Study on MDA-MB-231 Cells : A study demonstrated that cyclohexyl phosphinates inhibited migration and invasion in MDA-MB-231 breast cancer cells. This was attributed to downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .
- In Vivo Studies : Animal models treated with related phosphinate compounds showed reduced tumor growth rates compared to controls, further supporting their potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate, and how can intermediates be characterized?
Methodological Answer: The synthesis involves multi-step phosphorylation and substitution reactions. Key intermediates include 3,4-dimethoxyphenyl-hydroxymethyl and 4-(dimethylamino)phenyl derivatives. For example, methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid in methanol, followed by reflux and purification . Characterization should employ NMR (¹H/¹³C) to confirm substituent positions and LC-MS to verify molecular weights. X-ray crystallography may resolve stereochemical ambiguities, as shown in related phosphinate derivatives .
Q. How can the electronic effects of the 3,4-dimethoxyphenyl and 4-(dimethylamino)phenyl groups influence the compound’s reactivity?
Methodological Answer: The electron-donating methoxy and dimethylamino groups enhance nucleophilicity at the phosphorus center. UV-Vis spectroscopy and cyclic voltammetry can quantify these effects by comparing redox potentials with analogous compounds lacking these substituents. For instance, substituent-induced shifts in λmax (~280–320 nm) correlate with conjugation effects . Computational studies (DFT) using Gaussian or ORCA software can map frontier molecular orbitals to predict reactivity toward electrophiles or metal coordination .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical conflicts in the synthesis of this phosphinate?
Methodological Answer: Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective phosphorylation using (R)- or (S)-BINOL-derived catalysts can yield enantiopure products. Chiral HPLC (e.g., Chiralpak AD-H column) with water/acetonitrile mobile phases (50:50 v/v) effectively separates diastereomers, as demonstrated for structurally similar azido-hydroxycyclohexyl benzoates . Dynamic NMR can also detect atropisomerism in hindered aryl-phosphinate bonds .
Q. How does this compound function as a ligand in transition-metal catalysis, and what catalytic systems benefit from its use?
Methodological Answer: The phosphinate’s bulky cyclohexyl and electron-rich aryl groups stabilize metal centers (e.g., Pd, Ru) in cross-coupling or hydrogenation reactions. Comparative studies with dicyclohexylphosphino ligands show enhanced turnover frequencies (TOFs) in Suzuki-Miyaura couplings due to improved steric shielding . Kinetic profiling (e.g., in situ IR monitoring) can quantify ligand-metal binding constants (Kd), while XAS/XPS reveals oxidation-state changes during catalysis .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like phosphatases or kinases. Pharmacophore mapping of the 3,4-dimethoxyphenyl moiety aligns with known kinase inhibitors (e.g., PKC-θ), while the dimethylamino group may mimic cationic residues in substrate-binding pockets . Free-energy perturbation (FEP) calculations predict binding affinities (ΔG) with <1 kcal/mol error margins, validated by SPR or ITC assays .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for intermediates?
Methodological Answer: Yield variations often stem from purification methods or reagent quality. For example, methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) yields range from 70–90% depending on H₂SO₄ concentration (0.5–1.0 mL) and reflux duration (8–12 hours) . Systematic DOE (Design of Experiments) with controlled variables (temperature, catalyst loading) identifies optimal conditions. Reproducibility is enhanced by strict inert-atmosphere protocols to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
